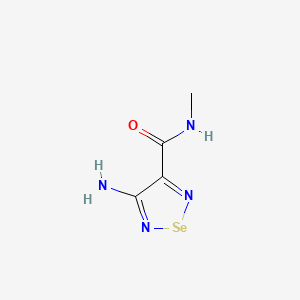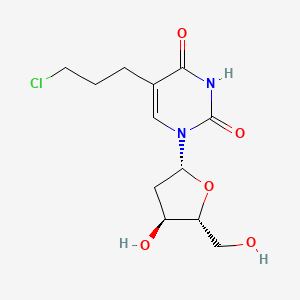
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- is a complex organic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a seleno group attached to a dimethylphenyl ring, an ethyl group, and a hydroxyethoxy methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- typically involves multiple steps, including the formation of the pyrimidinedione core, the introduction of the seleno group, and the attachment of the ethyl and hydroxyethoxy methyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the seleno group or modify other functional groups.
Substitution: The ethyl and hydroxyethoxy methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the seleno group can yield selenoxide or selenone derivatives, while substitution reactions can introduce new functional groups to the pyrimidinedione core.
Aplicaciones Científicas De Investigación
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a diagnostic tool.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- involves its interaction with specific molecular targets and pathways. The seleno group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific receptors or active sites, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)thio)-5-ethyl-1-((2-hydroxyethoxy)methyl)-: This compound has a thio group instead of a seleno group.
2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)amino)-5-ethyl-1-((2-hydroxyethoxy)methyl)-: This compound has an amino group instead of a seleno group.
Uniqueness
The presence of the seleno group in 2,4(1H,3H)-Pyrimidinedione, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-1-((2-hydroxyethoxy)methyl)- makes it unique compared to its analogs Selenium-containing compounds often exhibit distinct biological activities and chemical reactivity due to the unique properties of selenium
Propiedades
Número CAS |
172255-85-5 |
|---|---|
Fórmula molecular |
C17H22N2O4Se |
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4Se/c1-4-14-15(21)18-17(22)19(10-23-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,22) |
Clave InChI |
RDGPVAMOSYCHFF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(C(=O)NC1=O)COCCO)[Se]C2=CC(=CC(=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[(2-Methylpropyl)sulfanyl]-2-{[(2-methylpropyl)sulfanyl]methyl}furan](/img/structure/B12918441.png)







